molecular formula C31H48O3 B1655869 Methyl 3-oxolup-20(29)-en-28-oate CAS No. 4356-31-4

Methyl 3-oxolup-20(29)-en-28-oate

Cat. No. B1655869
CAS RN: 4356-31-4
M. Wt: 468.7 g/mol
InChI Key: XXCPTCZYFSRIGU-UHFFFAOYSA-N
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Description

“Methyl 3-oxolup-20(29)-en-28-oate” is a chemical compound that belongs to the class of triterpenoids . It is also known as “2-Methylene-3-oxolup-20(29)-en-28-al” and has the molecular formula C31H46O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient route to the partial synthesis of bioactive 28-hydroxy-3-oxolup-20(29)-en-30-al, starting from betulinic acid, has been developed . This process involved eight steps and yielded an overall yield of 44% .


Molecular Structure Analysis

The molecular structure of “Methyl 3-oxolup-20(29)-en-28-oate” is characterized by its molecular formula C31H46O2 . The compound has 9 defined stereocentres .


Physical And Chemical Properties Analysis

“Methyl 3-oxolup-20(29)-en-28-oate” has a density of 1.0±0.1 g/cm3, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 193.8±27.1 °C . It has 2 freely rotating bonds and violates the Rule of 5 once .

Future Directions

The future directions for “Methyl 3-oxolup-20(29)-en-28-oate” could involve further exploration of its potential biological activities, such as its anti-tumor, anti-inflammatory, anti-parasitic, and anti-viral properties . Additionally, more research could be conducted to improve the synthesis process and yield of this compound .

properties

IUPAC Name

methyl 5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCPTCZYFSRIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302662
Record name methyl 3-oxolup-20(29)-en-28-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate

CAS RN

4356-31-4
Record name NSC152535
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-oxolup-20(29)-en-28-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
19
Citations
M Urban, J Sarek, J Klinot, G Korinkova… - Journal of Natural …, 2004 - ACS Publications
In this study, the relationships between the chemical structure and cytotoxic activity of betulinic acid (1) derivatives were investigated. Eight lupane derivatives (1−8), one of them new (6)…
Number of citations: 182 pubs.acs.org
A Lombrea, AD Scurtu, S Avram, IZ Pavel… - International Journal of …, 2021 - mdpi.com
Clinical trials have evidenced that several natural compounds, belonging to the phytochemical classes of alkaloids, terpenes, phenols and flavonoids, are effective for the management …
Number of citations: 27 www.mdpi.com
RT Aplin, TG Halsall, T Norin - Journal of the Chemical Society …, 1963 - pubs.rsc.org
THE bark of the London plane tree, Platanus x hybrida Brot., is supposed to contain a compound which causes inflammation of the eye and an examination of its constituents was …
Number of citations: 38 pubs.rsc.org
SAA Shah, HL Tan, S Sultan, MAB Mohd Faridz… - International journal of …, 2014 - mdpi.com
Microbial-catalyzed biotransformations have considerable potential for the generation of an enormous variety of structurally diversified organic compounds, especially natural products …
Number of citations: 57 www.mdpi.com
NS Kumar, PM Muthukuda, MIM Wazeer - Phytochemistry, 1985 - Elsevier
A new lupane derivative isolated from Euonymus revolutus (Celastraceae) has been established to be 2α,3α-dihydroxy-lup-20(29)-en-28-oic acid on the basis of chemical …
Number of citations: 28 www.sciencedirect.com
LC Baratto, MV Porsani, IC Pimentel, ABP Netto… - European journal of …, 2013 - Elsevier
Several novel 2,4-dinitrophenylhydrazone betulinic acid derivatives have been prepared by chemical and biotransformation methods using fungi and carrot cells. Some compounds …
Number of citations: 70 www.sciencedirect.com
M Urban, J Sarek, I Tislerova, P Dzubak… - Bioorganic & medicinal …, 2005 - Elsevier
The aim of this work was to find an optimal ester group for preparation of lupane derivatives connecting high cytotoxicity with good chemical and pharmacological properties. Activities of …
Number of citations: 62 www.sciencedirect.com
R Sczepek, C Nitsche, L Heller, B Siewert… - … Journal of Chemistry, 2015 - researchgate.net
In summary, we prepared alkynic Mannich bases of betulinic or glycyrrhetinic acid; many of these compounds showed an improved cytotoxicity as compared to their parent compounds …
Number of citations: 6 www.researchgate.net
R Csuk, S Stark, C Nitsche, A Barthel… - European journal of …, 2012 - Elsevier
Several novel alkylidene branched lupane derivatives have been prepared. Many of these compounds showed a significant cytotoxicity. The most active compound, 2-methylene-…
Number of citations: 38 www.sciencedirect.com
J Hodoň, I Frydrych, Z Trhlíková, J Pokorný… - European Journal of …, 2022 - Elsevier
A set of fifteen triterpenoid pyrazines and pyridines was prepared from parent triterpenoid 3-oxoderivatives (betulonic acid, dihydrobetulonic acid, oleanonic acid, moronic acid, ursonic …
Number of citations: 10 www.sciencedirect.com

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